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Compound of Interest

Compound Name: 1,8-Dichloroperfluorooctane

Cat. No.: B110388 Get Quote

Introduction
1,8-Dichloroperfluorooctane (C8Cl2F16) is a significant fluorinated organic compound,

serving as a versatile building block in the synthesis of advanced materials and specialty

chemicals. Its unique properties, derived from the high density of fluorine atoms, include

thermal stability, chemical inertness, and low surface energy. These characteristics make it a

valuable precursor for polymers, surfactants, and other functional fluids utilized in demanding

environments. This guide provides an in-depth exploration of the primary synthetic route to 1,8-
Dichloroperfluorooctane, focusing on the underlying principles of free-radical telomerization

and subsequent halogen exchange, to provide researchers and drug development

professionals with a thorough understanding of its preparation.

Significance and Applications of 1,8-
Dichloroperfluorooctane
The terminal chlorine atoms in 1,8-Dichloroperfluorooctane offer reactive sites for further

chemical modification, allowing for its incorporation into larger molecular architectures. This

functionality is crucial for the development of:

Fluorinated polymers: As a monomer or chain extender, it imparts desirable properties such

as hydrophobicity, oleophobicity, and high-temperature resistance.

Specialty lubricants and heat-transfer fluids: The perfluorinated backbone ensures stability

under extreme conditions.
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Intermediates in organic synthesis: The dichloro functionality allows for the introduction of

perfluoroalkyl chains into a variety of organic molecules.

Potential as a blood substitute: Organofluorine compounds like this have been investigated

for their ability to dissolve and transport oxygen.[1]

Overview of Synthetic Strategies
The synthesis of α,ω-dihaloperfluoroalkanes, such as 1,8-Dichloroperfluorooctane, is most

effectively achieved through a free-radical telomerization process. This method involves the

reaction of a "taxogen," in this case, tetrafluoroethylene (TFE), with a "telogen" or chain

transfer agent that provides the terminal functional groups. While direct telomerization with a

chlorine-containing telogen is conceivable, a more controlled and well-documented approach

involves a two-step synthesis:

Synthesis of a 1,8-diiodoperfluorooctane intermediate via telomerization of TFE with a

diiodo-telogen.

Halogen exchange to replace the terminal iodine atoms with chlorine.

This two-step process offers better control over the final product and avoids potential side

reactions associated with chlorine-based telogens under high-temperature and high-pressure

conditions.

Core Synthetic Methodology: Free Radical
Telomerization and Halogen Exchange
Theoretical Background of Telomerization
Telomerization is a polymerization reaction in which a chain transfer agent (the telogen) limits

the molecular weight of the resulting polymer (the telomer). The process proceeds via a free-

radical chain mechanism consisting of several key steps:

Initiation: A radical initiator decomposes to form free radicals.

Propagation: The initiator radical reacts with the taxogen (TFE) to start a growing polymer

chain. This chain then adds more taxogen units.
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Chain Transfer: The growing polymer radical abstracts an atom from the telogen, terminating

the chain and creating a new radical from the telogen, which can then initiate a new chain.

Termination: Two radicals combine to terminate the reaction.

The ratio of telogen to taxogen is a critical parameter that controls the average chain length of

the resulting telomers.

Key Synthetic Pathway to 1,8-Dichloroperfluorooctane
The most practical and well-documented route to 1,8-Dichloroperfluorooctane is a two-step

synthesis commencing with the telomerization of tetrafluoroethylene with a

diiodoperfluoroalkane, followed by a halogen exchange reaction.

Tetrafluoroethylene (TFE)

Telomerization1,2-Diiodotetrafluoroethane

Initiator (e.g., AIBN)

1,8-Diiodoperfluorooctane

Halogen Exchange

Chlorinating Agent (e.g., CuCl2)

1,8-Dichloroperfluorooctane

Click to download full resolution via product page

Caption: Overall workflow for the two-step synthesis of 1,8-Dichloroperfluorooctane.

Detailed Experimental Protocols
Protocol for the Synthesis of 1,8-Diiodoperfluorooctane
(Precursor)
This procedure is based on the well-established telomerization of tetrafluoroethylene with

diiodoperfluoroalkanes.[2]

Reagents and Materials:
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Reagent/Materi
al

Molar Mass (
g/mol )

Quantity Moles Notes

1,2-

Diiodotetrafluoro

ethane

353.82 35.4 g 0.1 Telogen

Tetrafluoroethyle

ne (TFE)
100.02 40.0 g 0.4

Taxogen (handle

with extreme

care)

Azobisisobutyron

itrile (AIBN)
164.21 0.82 g 0.005 Radical Initiator

Anhydrous

Acetonitrile
41.05 100 mL - Solvent

High-pressure

Autoclave (e.g.,

Parr reactor)

- 250 mL - -

Procedure:

Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and purged

with nitrogen to remove any oxygen.

Charging the Reactor: 1,2-Diiodotetrafluoroethane, AIBN, and anhydrous acetonitrile are

added to the autoclave.

Sealing and Purging: The reactor is sealed and purged again with nitrogen, followed by

evacuation to remove all gases.

Introduction of TFE: The reactor is cooled in a dry ice/acetone bath, and tetrafluoroethylene

is condensed into the reactor.

Reaction: The autoclave is heated to 70-80 °C with stirring. The reaction is highly exothermic

and requires careful temperature control. The pressure will increase as the reaction

proceeds. The reaction is typically run for 8-12 hours.
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Cooling and Venting: After the reaction period, the reactor is cooled to room temperature,

and any unreacted TFE is carefully vented.

Work-up: The reaction mixture is transferred to a separatory funnel, washed with sodium

thiosulfate solution to remove any unreacted iodine, and then with water. The organic layer is

dried over anhydrous magnesium sulfate.

Purification: The solvent is removed by rotary evaporation, and the resulting mixture of

diiodoperfluoroalkane telomers is purified by fractional distillation under reduced pressure to

isolate the 1,8-diiodoperfluorooctane fraction.

Protocol for Halogen Exchange: Conversion to 1,8-
Dichloroperfluorooctane
Reagents and Materials:

Reagent/Materi
al

Molar Mass (
g/mol )

Quantity Moles Notes

1,8-

Diiodoperfluoroo

ctane

573.86 57.4 g 0.1 Starting Material

Copper(II)

Chloride

(anhydrous)

134.45 33.6 g 0.25
Chlorinating

Agent

N,N-

Dimethylformami

de (DMF)

73.09 200 mL - Solvent

Procedure:

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a

reflux condenser, and a nitrogen inlet.

Charging the Flask: Anhydrous copper(II) chloride and DMF are added to the flask, and the

mixture is stirred to form a solution.
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Addition of Substrate: 1,8-Diiodoperfluorooctane is added to the flask.

Reaction: The mixture is heated to 120-130 °C with vigorous stirring for 12-18 hours under a

nitrogen atmosphere. The progress of the reaction can be monitored by GC-MS.

Work-up: The reaction mixture is cooled to room temperature and poured into a large volume

of water. The mixture is then extracted with diethyl ether.

Purification: The combined organic extracts are washed with water, dried over anhydrous

magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is

then purified by fractional distillation under reduced pressure to yield 1,8-
Dichloroperfluorooctane.

Mechanistic Insights and Process Optimization
The Free-Radical Telomerization Mechanism
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Caption: Mechanism of free-radical telomerization of TFE with a diiodo telogen.
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Factors Influencing Telomer Distribution and Yield
Telogen-to-Taxogen Ratio: A higher ratio of telogen to TFE will result in shorter chain

telomers. For the synthesis of 1,8-diiodoperfluorooctane (n=4), a carefully controlled ratio is

essential.

Initiator Concentration: The concentration of the initiator will affect the rate of reaction and

the number of chains initiated.

Temperature and Pressure: These parameters influence the reaction rate and the solubility of

TFE in the reaction medium. Higher temperatures can lead to faster reaction rates but may

also increase the likelihood of side reactions.

Solvent: The choice of solvent can affect the solubility of the reactants and the reactivity of

the radicals.

Safety Considerations
Tetrafluoroethylene (TFE): TFE is a flammable and potentially explosive gas, especially in

the presence of oxygen. It must be handled with extreme caution in a well-ventilated area,

and oxygen should be rigorously excluded from the reaction system.

Radical Initiators: AIBN is a thermally unstable compound that can decompose violently if

heated improperly. It should be stored and handled according to the manufacturer's

guidelines.

High-Pressure Reactions: The use of a high-pressure autoclave requires proper training and

adherence to safety protocols to prevent catastrophic failure.

Data Summary
Table of Expected Product Characteristics:
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Compound
Molecular
Formula

Molar Mass (
g/mol )

Boiling Point
(°C)

Appearance

1,8-

Diiodoperfluoroo

ctane

C8F16I2 653.86 ~210
Colorless to pink

liquid

1,8-

Dichloroperfluoro

octane

C8Cl2F16 470.97
115 (at 200

mmHg)
Colorless liquid

Conclusion
The synthesis of 1,8-Dichloroperfluorooctane is a multi-step process that relies on the

principles of free-radical telomerization followed by halogen exchange. By carefully controlling

the reaction conditions, particularly the ratio of telogen to taxogen, it is possible to produce the

desired 1,8-diiodoperfluorooctane intermediate with good selectivity. Subsequent halogen

exchange provides a reliable route to the final product. A thorough understanding of the

underlying reaction mechanisms and adherence to strict safety protocols are paramount for the

successful and safe execution of this synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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